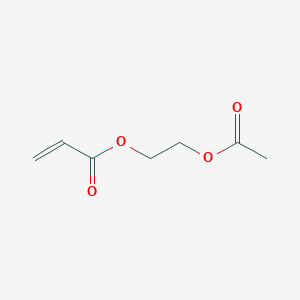
2-Chloro-1-methylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methylpyridin-1-ium perchlorate is a chemical compound known for its utility in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is often used as a reagent in various chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 2-chloropyridine with methyl iodide to form 2-Chloro-1-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and distillation, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridinium salts, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Chloro-1-methylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-methylpyridin-1-ium perchlorate involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, amides, and other derivatives. The compound acts as a dehydrating agent, promoting the removal of water molecules during the reaction . The molecular targets include hydroxy groups in various substrates, and the pathways involved are primarily related to nucleophilic substitution and condensation reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Similar in structure but uses iodide instead of perchlorate.
2-Chloro-1-methylpyridinium bromide: Another similar compound with bromide as the counterion.
2-Chloro-1-methylpyridinium chloride: Uses chloride as the counterion.
Uniqueness
2-Chloro-1-methylpyridin-1-ium perchlorate is unique due to its perchlorate counterion, which provides different solubility and reactivity properties compared to its iodide, bromide, and chloride counterparts. This uniqueness makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective.
Propiedades
Número CAS |
56505-16-9 |
|---|---|
Fórmula molecular |
C6H7Cl2NO4 |
Peso molecular |
228.03 g/mol |
Nombre IUPAC |
2-chloro-1-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H7ClN.ClHO4/c1-8-5-3-2-4-6(8)7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VFORTIVOGDHEQN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1Cl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
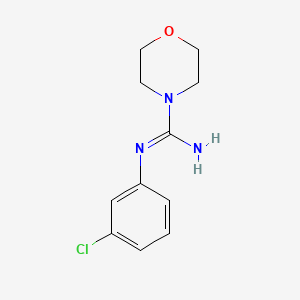
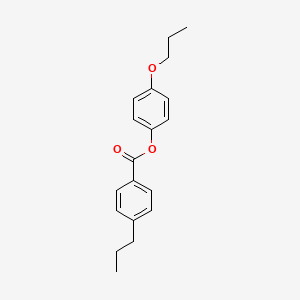
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
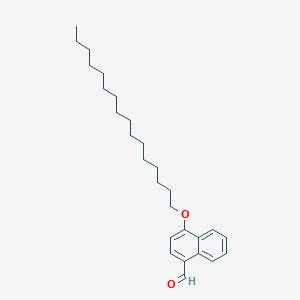
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)

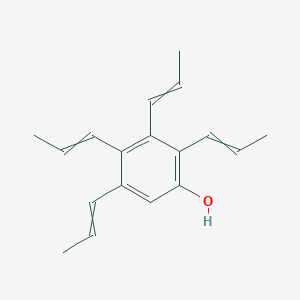

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
